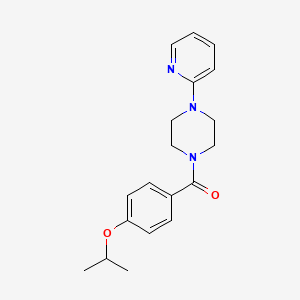![molecular formula C22H25ClN2O2 B5370647 {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies, and its potential applications in the field of medicine and pharmacology are being explored.
Mecanismo De Acción
The exact mechanism of action of {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that this compound acts by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels and receptors, which play a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which play a crucial role in the pathogenesis of various diseases. It has also been shown to reduce the oxidative stress and apoptosis, which are involved in the progression of neurodegenerative diseases. Moreover, this compound has been found to improve the cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the role of inflammation and pain in various diseases. Additionally, this compound has been shown to possess neuroprotective and anticonvulsant effects, which can be studied in various models of neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the mechanisms underlying its neuroprotective effects and to determine its potential therapeutic efficacy in these diseases. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, which can be studied in various models of inflammation and pain. Further studies are also needed to explore the potential use of this compound in the treatment of other diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps. The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base. This reaction results in the formation of 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde. The next step involves the reaction of this compound with 4-pyridinylmethylamine in the presence of a reducing agent. This reaction results in the formation of {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine. Finally, this compound is treated with hydrochloric acid to obtain this compound.
Aplicaciones Científicas De Investigación
{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to possess neuroprotective and anticonvulsant effects. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-17-5-3-4-6-20(17)16-26-21-8-7-19(13-22(21)25-2)15-24-14-18-9-11-23-12-10-18;/h3-13,24H,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVSANKQGRLSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCC3=CC=NC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)

![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)
![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)